molecular formula C13H10INO4S B2719635 3-[(4-Iodophenyl)sulfamoyl]benzoic acid CAS No. 313259-10-8

3-[(4-Iodophenyl)sulfamoyl]benzoic acid

Cat. No.: B2719635
CAS No.: 313259-10-8
M. Wt: 403.19
InChI Key: FJEWWICNTWMZOK-UHFFFAOYSA-N
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Description

3-[(4-Iodophenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C13H10INO4S and a molecular weight of 403.2 g/mol . This compound is characterized by the presence of an iodophenyl group attached to a sulfamoyl benzoic acid moiety. It is commonly used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Iodophenyl)sulfamoyl]benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Iodophenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of sulfide or thiol derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

3-[(4-Iodophenyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-Iodophenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The iodophenyl group enhances the compound’s binding affinity through halogen bonding interactions, while the sulfamoyl group contributes to hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Iodophenyl)sulfamoyl]benzoic acid is unique due to the presence of both the iodophenyl and sulfamoyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile reactivity and strong binding interactions with molecular targets, making it a valuable compound in various research fields .

Biological Activity

3-[(4-Iodophenyl)sulfamoyl]benzoic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H10_{10}INO4_{4}S, with a molecular weight of approximately 403.19 g/mol. The compound features a sulfamoyl group attached to a benzoic acid moiety, with an iodophenyl substituent that enhances its reactivity and binding properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The iodophenyl group enhances binding affinity through halogen bonding, while the sulfamoyl group facilitates hydrogen bonding and electrostatic interactions. This dual interaction mechanism allows the compound to inhibit enzyme activity by either blocking the active site or altering enzyme conformation.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for various enzymes involved in metabolic pathways. For instance, it has been shown to inhibit carbonic anhydrase, an enzyme critical for maintaining acid-base balance in biological systems. This inhibition can lead to significant physiological effects, such as altered pH levels and impacts on cellular respiration.

Anti-Cancer Properties

Studies have explored the potential anti-cancer properties of this compound. It has been investigated for its ability to induce apoptosis in cancer cells by activating specific signaling pathways. For example, a recent study demonstrated that compounds with similar structures enhanced NF-κB activation, leading to increased cytokine release in cancer cell lines . This suggests that this compound may also enhance immune responses against tumors.

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies :
    • Cell Viability Assays : In studies using THP-1 human monocytic cells, the compound showed a dose-dependent increase in cell viability and cytokine production when combined with TLR-4 agonists .
    • Enzyme Activity Assays : The compound inhibited carbonic anhydrase activity with an IC50_{50} value in the low micromolar range, indicating potent inhibitory effects.
  • In Vivo Studies :
    • Tumor Models : In murine models of cancer, treatment with this compound resulted in reduced tumor growth compared to control groups, suggesting potential as an anti-cancer agent .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with related compounds:

Compound NameStructure FeaturesBiological Activity
4-Iodobenzoic AcidLacks sulfamoyl groupModerate enzyme inhibition
3-Sulfamoylbenzoic AcidLacks iodophenyl groupWeaker binding affinity
4-IodophenylsulfonamideSimilar structure but lacks carboxylic acidLower solubility and reactivity

Properties

IUPAC Name

3-[(4-iodophenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO4S/c14-10-4-6-11(7-5-10)15-20(18,19)12-3-1-2-9(8-12)13(16)17/h1-8,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEWWICNTWMZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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